molecular formula C31H36ClNO3 B033432 4-Pivaloyloxy Toremifene CAS No. 177748-20-8

4-Pivaloyloxy Toremifene

Cat. No.: B033432
CAS No.: 177748-20-8
M. Wt: 506.1 g/mol
InChI Key: QKWCTPTUWXTFRE-ZQHSETAFSA-N
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Description

4-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator. It is characterized by the presence of a pivaloyloxy group at the fourth position of the Toremifene molecule. This compound is primarily used in research settings to study its effects on estrogen receptors and its potential therapeutic applications.

Scientific Research Applications

4-Pivaloyloxy Toremifene is extensively used in scientific research, particularly in the fields of:

    Chemistry: Studying the reactivity and stability of esterified compounds

    Biology: Investigating the interaction with estrogen receptors and its effects on cellular processes

    Medicine: Exploring potential therapeutic applications in hormone-related disorders and cancers

    Industry: Developing new synthetic routes and production methods for estrogen receptor modulators

Safety and Hazards

Toremifene, a related compound, is harmful if swallowed and causes serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

4-Pivaloyloxy Toremifene is a derivative of Toremifene , which is a nonsteroidal triphenylethylene derivative . Toremifene binds to estrogen receptors , which are the primary targets of this compound. The role of these receptors is to bind estrogen, leading to a conformational change and subsequent transcriptional activity of estrogen-responsive genes .

Mode of Action

Toremifene, and by extension this compound, may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . This compound interacts with its targets (estrogen receptors) and causes changes in the transcriptional activity of estrogen-responsive genes .

Biochemical Pathways

The main metabolite in humans, N-demethyltoremifene, is bound to estrogen receptors (ER), inhibits the growth of MCF-7 cells, and exerts an antiestrogenic effect similar to that of toremifene . 4-Hydroxytoremifene is bound to ER with higher affinity and inhibits MCF-7 growth at concentrations lower than those of toremifene . It has a weaker intrinsic estrogenic effect than does toremifene .

Pharmacokinetics

Toremifene is highly metabolized in the liver and is eliminated primarily in the feces following enterohepatic circulation . The overall pharmacokinetic profile of Toremifene is remarkably similar to tamoxifen . These properties impact the bioavailability of the compound, influencing its effectiveness in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiestrogenic activity on breast tissue . This results in the inhibition of the growth of estrogen receptor-positive breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Using large quantities of Toremifene and pivalic anhydride

    Purification: Through recrystallization or chromatography to obtain high-purity this compound

    Quality Control: Ensuring the product meets stringent purity and quality standards

Chemical Reactions Analysis

Types of Reactions

4-Pivaloyloxy Toremifene undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Toremifene and pivalic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The chloro group in the Toremifene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide

Major Products Formed

    Hydrolysis: Toremifene and pivalic acid

    Oxidation: Corresponding ketones or carboxylic acids

    Substitution: Various substituted Toremifene derivatives

Comparison with Similar Compounds

4-Pivaloyloxy Toremifene is compared with other selective estrogen receptor modulators, such as:

    Tamoxifen: Another nonsteroidal triphenylethylene derivative with similar estrogen receptor modulating properties

    Raloxifene: A benzothiophene derivative with distinct tissue-specific actions

Uniqueness

This compound is unique due to its specific esterification, which may enhance its stability and bioavailability compared to other similar compounds. This modification can also influence its interaction with estrogen receptors and its overall pharmacological profile.

List of Similar Compounds

  • Tamoxifen
  • Raloxifene
  • Clomiphene
  • Fulvestrant

Properties

IUPAC Name

[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWCTPTUWXTFRE-ZQHSETAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110092
Record name 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-20-8
Record name 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177748-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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